molecular formula C13H12BrNO2 B11792714 Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11792714
M. Wt: 294.14 g/mol
InChI Key: BHWWNZTUOAVDED-UHFFFAOYSA-N
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Description

Introduction to Methyl 5-(4-Bromobenzyl)-1H-Pyrrole-2-Carboxylate

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, This compound , delineates its molecular architecture:

  • A pyrrole ring serves as the core heterocycle, with nitrogen at position 1.
  • A 4-bromobenzyl group (-CH₂C₆H₄Br) is attached to the pyrrole’s 5-position.
  • A methyl ester (-COOCH₃) functionalizes the 2-position.
Key Identifiers
Property Value Source
Molecular Formula C₁₃H₁₂BrNO₂ PubChem
Molecular Weight 294.14 g/mol PubChem
CAS Registry Number 1706455-47-1 PubChem
Synonyms SB63225; 5-(4-Bromo-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester PubChem

The molecular formula C₁₃H₁₂BrNO₂ confirms the integration of bromine and oxygen into the aromatic system. The 4-bromobenzyl substituent introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. The methyl ester enhances solubility in organic solvents, a critical factor in synthetic applications.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3

InChI Key

BHWWNZTUOAVDED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

N-Benzylation Using 4-Bromobenzyl Bromide

A common method involves alkylating methyl pyrrole-2-carboxylate with 4-bromobenzyl bromide under basic conditions:

Procedure :

  • Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.5 eq) and 4-bromobenzyl bromide (1.2 eq).

  • Stir at 80°C for 12 hours under nitrogen.

Yield : ~65–70% (reported for analogous compounds).
Purification : Column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValue
Reaction Time12 hours
Temperature80°C
SolventDMF
BaseK₂CO₃

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the base deprotonating the pyrrole nitrogen to enhance nucleophilicity.

Iridium-Catalyzed Borylation and Suzuki Coupling

Borylation of Methyl Pyrrole-2-carboxylate

A solvent-free iridium-catalyzed borylation introduces boronate esters at the 5-position of the pyrrole ring:

Procedure :

  • Combine methyl pyrrole-2-carboxylate (1.0 eq), [Ir(COD)OMe]₂ (0.05 eq), and dtbpy (0.1 eq).

  • Add pinacol borane (HBPin, 2.0 eq).

  • Heat at 100°C for 6 hours.

Yield : ~85% (isolated as the boronate ester).

Suzuki-Miyaura Coupling with 4-Bromobenzyl Bromide

The boronate ester undergoes cross-coupling with 4-bromobenzyl bromide:

Procedure :

  • Dissolve the boronate ester (1.0 eq) in THF/H₂O (3:1).

  • Add Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3.0 eq), and 4-bromobenzyl bromide (1.5 eq).

  • Reflux at 80°C for 8 hours.

Yield : ~75%.

Comparative Table :

StepCatalystSolventTemperatureYield
Borylation[Ir(COD)OMe]₂Solvent-free100°C85%
Suzuki CouplingPd(PPh₃)₄THF/H₂O80°C75%

Alternative Routes via Trichloroacetyl Intermediates

Trichloroacetyl Protection and Methanolysis

A patent-derived method uses trichloroacetyl intermediates for regioselective substitution:

Procedure :

  • React 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with NaOMe in MeOH.

  • Stir at 0°C for 30 minutes, followed by concentration and recrystallization.

Yield : 71–82%.

Key Reaction Data :

ParameterValue
Reaction Time10–30 minutes
Temperature0°C → ambient
BaseNaOMe

Advantage : Avoids chromatographic purification by leveraging precipitation.

Optimization Challenges and Solutions

Competing Side Reactions

  • Over-alkylation : Mitigated by using stoichiometric benzyl bromide and low temperatures.

  • Ester Hydrolysis : Avoided by using anhydrous conditions and non-aqueous bases.

Purification Difficulties

  • Recrystallization vs. Chromatography : Hexane/ethyl acetate mixtures improve crystallinity for analogs.

Spectroscopic Characterization

1H NMR (DMSO-d6) :

  • δ 12.28 (s, 1H, NH)

  • δ 7.15 (d, 1H, pyrrole-H)

  • δ 6.80 (d, 1H, pyrrole-H)

  • δ 3.74 (s, 3H, OCH₃)

LCMS : m/z = 204.0 [M-H]⁻.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing [Ir(COD)OMe]₂ with cheaper IrCl₃ reduces costs but lowers yields by 15%.

Solvent Recycling

DMF and THF recovery systems are critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that pyrrole derivatives, including methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that modifications in the pyrrole structure can enhance antibacterial activity against resistant strains of bacteria, such as Mycobacterium tuberculosis . The compound's ability to inhibit specific bacterial enzymes makes it a candidate for developing new antibiotics.

2. Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer potential. The incorporation of various substituents on the pyrrole ring can influence the compound's efficacy against different cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro .

3. Anti-Tuberculosis Agents
Recent studies have focused on the design of pyrrole-2-carboxamide compounds as inhibitors of the MmpL3 protein, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. This compound may serve as a scaffold for developing new anti-TB agents with improved potency and selectivity .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as an essential intermediate in synthesizing more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the development of diverse chemical libraries .

2. Suzuki Coupling Reactions
The compound can participate in Suzuki coupling reactions, where it acts as a coupling partner with various aryl halides to form biaryl compounds. This reaction is valuable in creating complex molecular architectures used in pharmaceuticals and agrochemicals .

Material Science

1. Conductive Polymers
Pyrrole derivatives are also explored in material science for their conductive properties. This compound can be polymerized to form conductive polymers, which are useful in electronic applications such as sensors and organic photovoltaics .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of antibacterial properties against resistant strainsThis compound showed significant inhibition against M. tuberculosis .
Anticancer ResearchTesting on various cancer cell linesThe compound demonstrated cytotoxic effects, indicating potential as an anticancer agent .
Synthesis of Biaryl CompoundsUse in Suzuki coupling reactionsSuccessfully coupled with aryl halides to yield diverse biaryl products .

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Table 1. Comparison of Methyl 5-Aryl-1H-pyrrole-2-carboxylates

Compound Aryl Substituent Yield (%) Melting Point (°C) Key Properties/Bioactivity
2a 4-Methylphenyl 93 168–170 High yield, moderate melting point
2b 4-Methoxyphenyl 87 151–152 Enhanced solubility
2c 4-Dimethylaminophenyl 71 175–176 Electron-rich, potential for charge transfer
2f 4-Trifluoromethylphenyl 96 198–199 High melting point due to CF₃ group
2g 4-Cyanophenyl 88 256–257 Extreme melting point, polar
Target Compound 4-Bromobenzyl Inferred Likely >200 Steric bulk, potential halogen bonding

Data sourced from .

Electronic and Crystallographic Properties

  • Electronic Effects : The 4-bromobenzyl group’s electron-withdrawing nature may reduce the pyrrole ring’s electron density, affecting reactivity in further functionalization (e.g., electrophilic substitution). Computational studies using density functional theory (DFT) could elucidate these effects .
  • Crystal Packing: Hydrogen-bonding patterns in pyrrole derivatives (e.g., N–H···O interactions) are critical for crystal engineering. For example, the oxadiazole derivative 5a crystallizes in the monoclinic system (P2₁/c), stabilized by intermolecular interactions .

Key Research Findings and Implications

  • Substituent Effects : Bromine’s polarizability and steric bulk may improve binding to biological targets (e.g., SDH enzyme) compared to smaller substituents like methyl or methoxy .
  • Scalability : The iridium-catalyzed borylation method is scalable (up to 10-gram yields) and applicable to diverse aryl groups .

Biological Activity

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrole ring substituted with a bromobenzyl group and a carboxylate ester, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}BrN\O2_2
  • Molecular Weight : Approximately 270.13 g/mol
  • Functional Groups : Pyrrole ring, bromobenzyl group, carboxylate ester

The presence of the bromobenzyl substituent is crucial as it may influence the compound's interaction with biological targets, enhancing its potential pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through enzyme inhibition and receptor binding .

Biological Activities

Research indicates that this compound displays several notable biological activities:

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrrole derivatives, including this compound, on cancer cell lines. Results indicated that this compound inhibited the growth of certain cancer cells more effectively than other derivatives, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, this compound was administered to assess its impact on inflammatory responses. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be developed into a therapeutic agent for inflammatory disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateSignificantLimited
Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylateLowModerateModerate
Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylateHighSignificantHigh

This table illustrates how this compound compares with other similar compounds in terms of biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via N-benzylation of pyrrole derivatives using 4-bromobenzyl halides under basic conditions (e.g., Cs₂CO₃ in DMF). For example, ethyl 4-bromo-1H-pyrrole-2-carboxylate analogs are N-alkylated with 4-chlorobenzyl chloride to introduce substituents . Optimization includes solvent selection (DMF or THF), temperature control (60–80°C), and monitoring via TLC or LC-MS. Post-functionalization via Suzuki-Miyaura coupling with aryl boronic acids can diversify the structure, though yields may vary depending on Pd catalysts (e.g., Pd(dppf)Cl₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for OCH₃), pyrrole protons (δ ~6.5–7.2 ppm), and bromobenzyl aromatic protons (δ ~7.3–7.5 ppm). Splitting patterns confirm substitution positions .
  • IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm⁻¹) and NH (pyrrole, ~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃BrNO₂: ~322.01) and fragmentation patterns .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For instance, exact-exchange terms improve accuracy in predicting bond dissociation energies and charge distribution . Software like Gaussian or ORCA can model substituent effects on the pyrrole ring’s electron density, guiding synthetic modifications .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities, and what software tools are essential?

  • Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, monoclinic systems (space group P21/c) with Z=4 are common for similar esters . Refinement via SHELXL (using Olex2 or WinGX) optimizes thermal parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) .

Q. What strategies address contradictions in hydrogen bonding and crystal packing analysis?

  • Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs) and identifies supramolecular synthons. Discrepancies between experimental (X-ray) and computational (Mercury CSD) packing predictions can arise from solvent inclusion or polymorphism. Re-crystallization in polar aprotic solvents (e.g., DMSO) may stabilize specific motifs .

Q. How are structure-activity relationships (SAR) evaluated for pharmacological applications?

  • Methodology : Derivatives are tested against biological targets (e.g., antimicrobial assays). For pyrrole-2-carboxylates, substituent effects (e.g., bromobenzyl vs. chlorobenzyl) are correlated with activity using IC₅₀ values. Molecular docking (AutoDock Vina) identifies binding interactions (e.g., halogen bonding with bacterial enzymes) .

Q. What advanced catalytic methods enable enantioselective synthesis of pyrrole derivatives?

  • Methodology : Chiral phosphoric acids (e.g., SPINOL-based catalysts) induce asymmetry in pyrrole alkylation. For example, spirocyclic catalysts achieve >90% ee in triarylmethane derivatives via non-covalent interactions (e.g., π-stacking) . Reaction monitoring via chiral HPLC (Daicel AD-H column) validates enantiopurity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental spectroscopic data?

  • Methodology : DFT-computed NMR shifts (e.g., using GIAO approach) may deviate due to solvent effects or dynamic processes (e.g., tautomerism). Benchmarking against experimental data (e.g., DMSO-d⁶ vs. CDCl₃) and including explicit solvent molecules in calculations improve agreement .

Q. Why do Suzuki coupling yields vary significantly across analogs, and how can this be mitigated?

  • Methodology : Steric hindrance from bromobenzyl groups can reduce Pd catalyst efficiency. Screening additives (e.g., KOAc) or microwave-assisted conditions enhances reactivity. LC-MS tracking of intermediates identifies side reactions (e.g., protodeboronation) .

Methodological Tools and Resources

  • Crystallography : SHELX , ORTEP-3 , Mercury CSD .
  • Computational Chemistry : Gaussian , ORCA, AutoDock Vina .
  • Synthesis : Pd catalysts (e.g., Pd(dppf)Cl₂) , chiral SPINOL catalysts .

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